molecular formula C9H10F2 B13717676 4-(Difluoromethyl)-1,2-dimethylbenzene

4-(Difluoromethyl)-1,2-dimethylbenzene

Cat. No.: B13717676
M. Wt: 156.17 g/mol
InChI Key: RUYZZVJOFSGRHL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,2-dimethylbenzene is an organic compound that belongs to the class of difluoromethylated aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups at the 1 and 2 positions.

Chemical Reactions Analysis

4-(Difluoromethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

Mechanism of Action

Biological Activity

4-(Difluoromethyl)-1,2-dimethylbenzene, also known as difluoromethylated aromatic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which can influence its reactivity and interaction with biological systems. This article explores various aspects of its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure : The compound is classified as a difluoromethylated derivative of dimethylbenzene. Its structure can be represented as follows:

C9H10F2\text{C}_9\text{H}_{10}\text{F}_2

Synthesis : The synthesis of this compound typically involves the introduction of the difluoromethyl group into the aromatic system through various synthetic pathways, including electrophilic aromatic substitution and difluoromethylation reactions .

Antimicrobial Properties

Recent studies have indicated that difluoromethylated compounds possess significant antimicrobial activity. For instance, 5-bromo-1-(difluoromethyl)-2,3-dimethylbenzene has been shown to inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Difluoromethylated Compounds

CompoundBacterial StrainInhibition Zone (mm)
5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzeneE. coli15
This compoundS. aureus12
5-Fluoro-2-methylphenolP. aeruginosa18

Anticancer Properties

The anticancer activity of difluoromethylated compounds has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and interference with cellular signaling pathways.

Case Study : A study on fluorinated benzothiazoles revealed that similar difluoromethylated compounds exhibit potent antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was attributed to the formation of DNA adducts and subsequent activation of cellular stress responses .

Table 2: Anticancer Activity of Difluoromethylated Compounds

CompoundCell LineIC50 (µM)
This compoundA54925
Fluorinated benzothiazoleHeLa30
5-Fluoro-2-methylphenolMCF-722

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity due to increased lipophilicity and potential for hydrogen bonding interactions with biological macromolecules .

Properties

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

4-(difluoromethyl)-1,2-dimethylbenzene

InChI

InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,9H,1-2H3

InChI Key

RUYZZVJOFSGRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)C

Origin of Product

United States

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